Methylmagnesium chloride

Catalog No.
S572747
CAS No.
676-58-4
M.F
CH3ClMg
M. Wt
74.79 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methylmagnesium chloride

CAS Number

676-58-4

Product Name

Methylmagnesium chloride

IUPAC Name

magnesium;carbanide;chloride

Molecular Formula

CH3ClMg

Molecular Weight

74.79 g/mol

InChI

InChI=1S/CH3.ClH.Mg/h1H3;1H;/q-1;;+2/p-1

InChI Key

CCERQOYLJJULMD-UHFFFAOYSA-M

SMILES

[CH3-].[Mg+2].[Cl-]

Canonical SMILES

[CH3-].[Mg+2].[Cl-]

The exact mass of the compound Methylmagnesium chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Methylmagnesium chloride is a premier, industrially critical Grignard reagent widely utilized for the nucleophilic methylation of carbonyls, imines, and epoxides. Commercially standardized as a highly stable 3.0 M solution in tetrahydrofuran (THF), it offers a potent balance of strong carbon nucleophilicity and predictable Lewis acid coordination. Unlike highly pyrophoric organolithium alternatives, this reagent provides controlled reactivity suitable for large-scale batch manufacturing. Its procurement is heavily favored in pharmaceutical and materials synthesis where high atom economy, strict stereochemical control via magnesium chelation, and ether-free process safety are paramount .

Substituting methylmagnesium chloride with close analogs like methylmagnesium bromide (MeMgBr) or methyllithium (MeLi) introduces severe process and quality risks. The choice of halide (chloride vs. bromide) fundamentally alters the Schlenk equilibrium, the Lewis acidity of the magnesium center, and the reagent's solubility profile, dictating why MeMgCl is stable at high concentrations in THF while MeMgBr often requires highly flammable diethyl ether . Furthermore, substituting with MeLi changes the metal counterion entirely; lithium lacks the strong coordinating ability of magnesium, which frequently leads to a complete loss of chelation-controlled diastereoselectivity and an increase in unwanted enolization or deprotonation side reactions [1].

Atom Economy and Mass-Based Procurement Efficiency

For bulk procurement, the molecular weight of the Grignard reagent directly dictates transportation, storage, and waste disposal costs. Methylmagnesium chloride (MW 74.79 g/mol) offers a significantly higher active methyl content per kilogram than the conventional substitute, methylmagnesium bromide (MW 119.26 g/mol) [1]. Industrial process evaluations highlight that switching to the chloride salt reduces the stoichiometric mass burden of the halide by approximately 37%, directly lowering the environmental load and raw material freight costs at scale [1].

Evidence DimensionReagent molecular weight and active methyl mass fraction
Target Compound DataMeMgCl (MW 74.79 g/mol; ~20% active methyl by mass)
Comparator Or BaselineMeMgBr (MW 119.26 g/mol; ~12.5% active methyl by mass)
Quantified DifferenceMeMgCl delivers ~60% more methyl equivalents per unit mass of solid reagent.
ConditionsIndustrial scale-up calculations for stoichiometric methylation.

Procurement of the chloride salt drastically reduces freight volumes, reactor volume occupation, and downstream aqueous halide waste compared to the bromide analog.

Solvent Compatibility and Thermal Process Safety

The commercial viability of a Grignard reagent is heavily dependent on its solvent formulation. Methylmagnesium chloride is highly soluble in tetrahydrofuran (THF), commonly procured as a robust 3.0 M solution . In contrast, methylmagnesium bromide at 3.0 M concentration is predominantly supplied in diethyl ether due to differing solubility and Schlenk equilibrium profiles . THF offers a significantly higher boiling point (66 °C) compared to diethyl ether (34.6 °C), drastically reducing vapor pressure hazards and flammability risks during large-scale reactor transfers and exothermic additions .

Evidence DimensionCommercial solvent formulation and boiling point safety margin
Target Compound Data3.0 M MeMgCl in THF (Solvent Boiling point 66 °C)
Comparator Or Baseline3.0 M MeMgBr in Diethyl Ether (Solvent Boiling point 34.6 °C)
Quantified Difference+31.4 °C higher boiling point for the standard MeMgCl solvent system.
ConditionsStandard commercial reagent handling and reactor charging.

Procuring the THF-based chloride solution allows for higher reaction temperatures, safer handling, and compliance with stricter industrial safety protocols avoiding diethyl ether.

Chelation-Controlled Diastereoselectivity in Complex Additions

When methylating highly functionalized ketones, generic substitution with methyllithium (MeLi) often fails to yield the desired diastereomer. In the synthesis of complex pyranone derivatives, the addition of MeLi favored top-face attack with a 13:1 diastereomeric ratio [1]. However, utilizing methylmagnesium chloride completely reversed this selectivity, favoring bottom-face addition. This reversal is driven by the strong Lewis acidity of the magnesium center, which forms a rigid chelate between the ketone carbonyl and adjacent coordinating groups, directing the methyl nucleophile to the opposite face [1].

Evidence DimensionDiastereomeric ratio (dr) in nucleophilic addition to a functionalized ketone
Target Compound DataMeMgCl (Favors bottom-face addition via Mg-chelation)
Comparator Or BaselineMethyllithium (Favors top-face addition, 13:1 dr)
Quantified DifferenceComplete reversal of facial selectivity.
ConditionsAddition to C-4 ketone in benzyl glycoside intermediate at controlled temperatures.

Buyers synthesizing chiral APIs or complex natural products must procure the exact magnesium chloride reagent to lock in chelation-controlled stereocenters that lithium analogs cannot access.

Target Yield and Reactivity in Tertiary Alcohol Manufacture

For the industrial synthesis of bulky tertiary alcohols, such as 2-methyl-2-adamantanol (a critical photoresist monomer), methylmagnesium chloride demonstrates higher reactivity and conversion rates compared to the conventional bromide salt [1]. Patent literature indicates that while MeMgBr is commonly used in laboratories, scaling up with MeMgCl provides a more efficient reaction profile. By controlling the reaction temperature below 50 °C, the MeMgCl process suppresses thermal side reactions, yielding the target magnesium chloride salt of the alcohol with high purity and optimizing the overall manufacturing economics [1].

Evidence DimensionReactivity and process yield for bulky ketone methylation
Target Compound DataMeMgCl (High reactivity, optimized for <50 °C industrial process)
Comparator Or BaselineMeMgBr (Conventional, lower relative reactivity)
Quantified DifferenceMeMgCl enables a high-yield, high-purity industrial route with lower environmental halide load.
ConditionsMethylation of 2-adamantanone at <50 °C.

Process chemists scaling up sterically hindered tertiary alcohols specify MeMgCl to maximize throughput and minimize unreacted ketone impurities.

Bulk Pharmaceutical Intermediates and API Scale-Up

Driven by its high atom economy and stable 3.0 M THF formulation, methylmagnesium chloride is the reagent of choice for large-scale ketone and aldehyde methylations. It avoids the flammability hazards of diethyl ether-based bromides, making it ideal for multi-kilogram API syntheses where process safety and reactor volume efficiency are critical .

Chelation-Controlled Asymmetric Synthesis

In the synthesis of complex chiral molecules, such as functionalized pyranones or natural product precursors, MeMgCl is specifically procured to enforce rigid magnesium-coordinated transition states. This ensures high diastereoselectivity (e.g., bottom-face addition) that cannot be achieved with non-coordinating alternatives like methyllithium [1].

Manufacture of Advanced Photoresist Monomers

For the production of sterically hindered tertiary alcohols like 2-methyl-2-adamantanol, MeMgCl provides superior reactivity compared to conventional bromides. Its use at controlled temperatures (<50 °C) maximizes yield and purity, which is essential for electronic-grade materials used in semiconductor lithography [2].

Physical Description

Liquid

GHS Hazard Statements

Aggregated GHS information provided by 148 companies from 12 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (64.19%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H250 (26.35%): Catches fire spontaneously if exposed to air [Danger Pyrophoric liquids;
Pyrophoric solids];
H260 (88.51%): In contact with water releases flammable gases which may ignite spontaneously [Danger Substances and mixtures which in contact with water, emit flammable gases];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (19.59%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable;Corrosive

Other CAS

676-58-4

Wikipedia

Methylmagnesium chloride

Methods of Manufacturing

REACTION OF METHYL CHLORIDE AND MAGNESIUM IN ANHYDROUS DIETHYL ETHER, USUALLY IN THE PRESENCE OF AN INITIATOR

General Manufacturing Information

All other basic organic chemical manufacturing
Pharmaceutical and medicine manufacturing
Magnesium, chloromethyl-: ACTIVE

Dates

Last modified: 08-15-2023

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